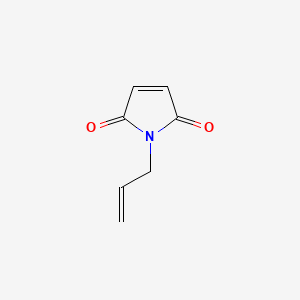

N-Allylmaleimide

Cat. No. B1584828

Key on ui cas rn:

2973-17-3

M. Wt: 137.14 g/mol

InChI Key: PSFDAYXWBWRTSM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04415652

Procedure details

A mixture of 25 g of a commercial styrene/maleic anhydride copolymer (1/1 molar ratio, Mn 1600) and 250 mL of glacial acetic acid was stirred under nitrogen while 7.1 g of allylamine was added dropwise over a period of 10 min. The mixture was then heated at 114° for 2 hours. The clear solution was cooled, treated with 0.125 g of 2,6-di-tert-butyl-4-methylphenol, and added with stirring to about 2500 mL of water. The precipitated polymer was filtered, washed, re-dissolved in about 700 mL of acetone and again precipitated in excess water acidified with 10 mL of concentrated hydrochloric acid/liter. The resultant polymer was dried to constant weight under vacuum. The N-allylmaleimide copolymer was obtained as a white powder; weight 25.4 g. The infrared spectrum showed imide absorption at 1705 cm-1 and 1775 cm-1, and essentially no anhydride or amide absorption was seen. The nmr spectrum was also consistent with the styrene/N-allylmaleimide structure. The nitrogen analysis and nmr spectrum indicated about 75% conversion of anhydride groups to N-allylmaleimide groups, and complete hydrolysis was indicated for the remainder of the anhydride units. Found, N 4.38%.

[Compound]

Name

styrene/maleic anhydride copolymer

Quantity

25 g

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:4])(=O)[CH3:2].[CH2:5]([NH2:8])[CH:6]=[CH2:7].C([C:13]1C=C(C)C=C(C(C)(C)C)[C:14]=1[OH:24])(C)(C)C>O>[CH2:5]([N:8]1[C:1](=[O:4])[CH:2]=[CH:13][C:14]1=[O:24])[CH:6]=[CH2:7]

|

Inputs

Step One

[Compound]

|

Name

|

styrene/maleic anhydride copolymer

|

|

Quantity

|

25 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

7.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)N

|

Step Three

|

Name

|

|

|

Quantity

|

0.125 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O

|

Step Four

|

Name

|

|

|

Quantity

|

2500 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise over a period of 10 min

|

|

Duration

|

10 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was then heated at 114° for 2 hours

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The clear solution was cooled

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The precipitated polymer was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

re-dissolved in about 700 mL of acetone

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

again precipitated in excess water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The resultant polymer was dried to constant weight under vacuum

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)N1C(C=CC1=O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04415652

Procedure details

A mixture of 25 g of a commercial styrene/maleic anhydride copolymer (1/1 molar ratio, Mn 1600) and 250 mL of glacial acetic acid was stirred under nitrogen while 7.1 g of allylamine was added dropwise over a period of 10 min. The mixture was then heated at 114° for 2 hours. The clear solution was cooled, treated with 0.125 g of 2,6-di-tert-butyl-4-methylphenol, and added with stirring to about 2500 mL of water. The precipitated polymer was filtered, washed, re-dissolved in about 700 mL of acetone and again precipitated in excess water acidified with 10 mL of concentrated hydrochloric acid/liter. The resultant polymer was dried to constant weight under vacuum. The N-allylmaleimide copolymer was obtained as a white powder; weight 25.4 g. The infrared spectrum showed imide absorption at 1705 cm-1 and 1775 cm-1, and essentially no anhydride or amide absorption was seen. The nmr spectrum was also consistent with the styrene/N-allylmaleimide structure. The nitrogen analysis and nmr spectrum indicated about 75% conversion of anhydride groups to N-allylmaleimide groups, and complete hydrolysis was indicated for the remainder of the anhydride units. Found, N 4.38%.

[Compound]

Name

styrene/maleic anhydride copolymer

Quantity

25 g

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:4])(=O)[CH3:2].[CH2:5]([NH2:8])[CH:6]=[CH2:7].C([C:13]1C=C(C)C=C(C(C)(C)C)[C:14]=1[OH:24])(C)(C)C>O>[CH2:5]([N:8]1[C:1](=[O:4])[CH:2]=[CH:13][C:14]1=[O:24])[CH:6]=[CH2:7]

|

Inputs

Step One

[Compound]

|

Name

|

styrene/maleic anhydride copolymer

|

|

Quantity

|

25 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

7.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)N

|

Step Three

|

Name

|

|

|

Quantity

|

0.125 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O

|

Step Four

|

Name

|

|

|

Quantity

|

2500 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise over a period of 10 min

|

|

Duration

|

10 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was then heated at 114° for 2 hours

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The clear solution was cooled

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The precipitated polymer was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

re-dissolved in about 700 mL of acetone

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

again precipitated in excess water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The resultant polymer was dried to constant weight under vacuum

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)N1C(C=CC1=O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |